molecular formula C6H6N4O B13102474 Furo[2,3-D]pyrimidine-2,4-diamine CAS No. 206136-76-7

Furo[2,3-D]pyrimidine-2,4-diamine

Cat. No.: B13102474
CAS No.: 206136-76-7
M. Wt: 150.14 g/mol
InChI Key: RNNFQNYQUXVGDB-UHFFFAOYSA-N
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Description

Furo[2,3-D]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound is part of the fused pyrimidine family, which includes various derivatives known for their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-D]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with furfural in the presence of a base, followed by cyclization to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of furo[2,3-D]pyrimidine-2,4-diamine primarily involves the inhibition of protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. By inhibiting these enzymes, the compound can effectively disrupt cancer cell proliferation and induce apoptosis . The molecular targets include specific protein kinases involved in signaling pathways that regulate cell cycle progression and survival .

Comparison with Similar Compounds

  • Pyrazolo[3,4-D]pyrimidine
  • Pyrido[2,3-D]pyrimidine
  • Quinazoline

Properties

CAS No.

206136-76-7

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

furo[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C6H6N4O/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H,(H4,7,8,9,10)

InChI Key

RNNFQNYQUXVGDB-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC(=NC(=C21)N)N

Origin of Product

United States

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